Phenol, 4-[(phenylmethyl)amino]-, hydrochloride
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Overview
Description
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.2484 . It is also known by other names such as N-Benzyl-p-aminophenol and 4-(Benzylamino)phenol . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride can be synthesized through several methods. One common synthetic route involves the nitration of phenol followed by reduction with iron . Another method includes the partial hydrogenation of nitrobenzene to produce phenylhydroxylamine, which rearranges to form 4-aminophenol (Bamberger rearrangement) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols .
Scientific Research Applications
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[(phenylmethyl)amino]-, hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group on the aromatic ring makes it highly reactive towards electrophilic aromatic substitution reactions . This reactivity allows it to participate in the formation of various biologically active compounds and intermediates .
Comparison with Similar Compounds
Similar Compounds
- Phenol, p-(benzylamino)-
- N-Benzyl-p-aminophenol
- 4-(Benzylamino)phenol
- 4-(N-Benzylamino)phenol
- N-(4-Hydroxyphenyl)benzylamine
Uniqueness
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
621-92-1 |
---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-(benzylamino)phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14-15H,10H2;1H |
InChI Key |
JBXHUWBBVGSDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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